Maltulose monohydrate, chemically known as 4-O-α-D-glucopyranosyl-D-fructose monohydrate, is a disaccharide formed from the isomerization of maltose. This compound is characterized by its unique structure and properties, making it significant in various scientific applications. It is primarily sourced from maltose, a sugar derived from starch hydrolysis. Maltulose monohydrate has garnered attention for its lower glycemic index compared to sucrose, which positions it as a potential alternative sweetener in food products aimed at diabetic patients.
Maltulose monohydrate is classified as a keto-disaccharide, which distinguishes it from other disaccharides like sucrose and lactose. It can be synthesized through the enzymatic or alkaline isomerization of maltose, which is prevalent in various natural sources such as grains and certain fruits. The molecular formula for maltulose monohydrate is C₁₂H₂₂O₁₁·H₂O, with a molecular weight of approximately 360.32 g/mol .
Maltulose monohydrate can be synthesized using two primary methods: alkaline isomerization and enzymatic isomerization.
The industrial synthesis of maltulose involves preparing an aqueous solution of maltose with a concentration above 65% by weight. This solution undergoes concentration to achieve a dry matter ratio exceeding 50% by weight before cooling to induce supersaturation and controlled crystallization .
The molecular structure of maltulose monohydrate features a glucopyranosyl unit linked to a fructofuranosyl unit through an α-1,4-glycosidic bond. The presence of the water molecule in its hydrated form contributes to its stability and solubility characteristics.
Maltulose monohydrate participates in various chemical reactions, including:
The most common reagents used in the synthesis include sodium hydroxide for alkaline reactions and specific enzymes for enzymatic reactions. Reaction conditions typically require controlled pH levels and elevated temperatures to optimize yield .
The primary products from these reactions are maltulose itself and other keto-disaccharides formed during the isomerization process.
The mechanism by which maltulose exerts its effects primarily revolves around its metabolic pathways. As an energy source for certain bacteria, maltulose undergoes fermentation processes that yield various metabolites beneficial for microbial growth . Its lower glycemic index also suggests that it may have a reduced impact on blood glucose levels compared to traditional sugars, making it suitable for dietary management in diabetic patients.
Proximate analysis indicates that maltulose has a lower caloric value compared to sucrose, which enhances its appeal as a sweetener in health-conscious food formulations .
Maltulose monohydrate finds use across several fields:
CAS No.: 864821-90-9
CAS No.:
CAS No.:
CAS No.: 610764-96-0